

# 2-Bromo-5-chloroterephthalic acid IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Bromo-5-chloroterephthalic acid**

Cat. No.: **B1267085**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-chloroterephthalic Acid**: Synthesis, Properties, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-bromo-5-chloroterephthalic acid**, a key chemical intermediate. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the compound's nomenclature, physicochemical properties, plausible synthetic routes, and established applications, with a focus on the scientific rationale behind its use.

## Core Compound Identification

The subject of this guide is a polysubstituted benzene dicarboxylic acid. Its nomenclature can be approached in two ways: by treating benzene-1,4-dicarboxylic acid as the parent (systematic IUPAC name) or by using its common name, terephthalic acid. Both naming conventions are widely accepted in the scientific community.

- Systematic IUPAC Name: 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid[1]
- Common Name: **2-bromo-5-chloroterephthalic acid**[2]

For clarity and precision, this guide will utilize both names where appropriate. The core identifiers and properties are summarized in the tables below.

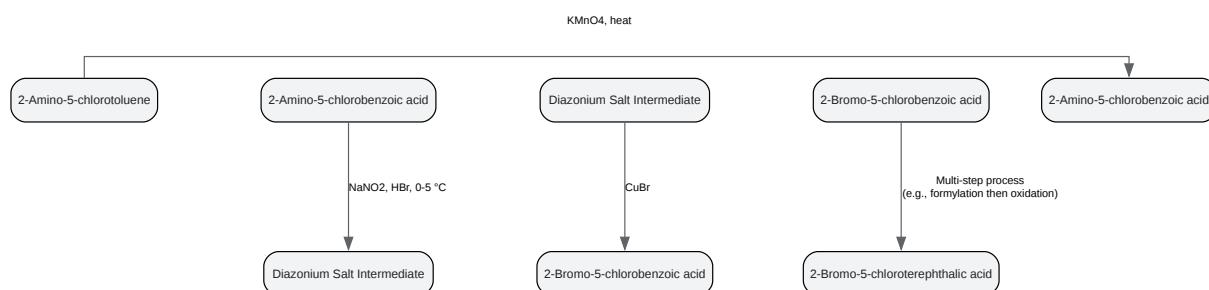
## Table 1: Compound Identifiers

| Identifier        | Value                                            | Source              |
|-------------------|--------------------------------------------------|---------------------|
| CAS Number        | 500550-60-7                                      | <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> BrClO <sub>4</sub> | <a href="#">[2]</a> |
| Molecular Weight  | 279.47 g/mol                                     | <a href="#">[2]</a> |
| Canonical SMILES  | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O                | <a href="#">[2]</a> |
| InChI Key         | BMIBLGHQDGAWJD-UHFFFAOYSA-N                      | <a href="#">[2]</a> |

## Table 2: Physicochemical Properties

| Property                | Value                                                   | Source              |
|-------------------------|---------------------------------------------------------|---------------------|
| Appearance              | White solid crystal                                     | <a href="#">[3]</a> |
| Melting Point           | 250-253 °C                                              | <a href="#">[3]</a> |
| Boiling Point           | 424.2 °C at 760 mmHg<br>(Predicted)                     | <a href="#">[3]</a> |
| Density                 | 1.959 g/cm <sup>3</sup> (Predicted)                     | <a href="#">[3]</a> |
| Solubility              | Soluble in water, ethanol, and dimethylformamide (DMF). | <a href="#">[3]</a> |
| Hydrogen Bond Donors    | 2                                                       | <a href="#">[2]</a> |
| Hydrogen Bond Acceptors | 4                                                       | <a href="#">[2]</a> |

## Synthesis Strategy: A Perspective on Regiochemistry


The direct halogenation of terephthalic acid presents a significant regiochemical challenge. The two carboxylic acid groups are strongly deactivating and meta-directing via resonance. Therefore, achieving the specific 2,5-substitution pattern through sequential electrophilic

aromatic substitution (bromination followed by chlorination) is inherently difficult and likely to result in a mixture of isomers with low yields of the desired product.

A more robust and controllable synthetic strategy, as proposed here, involves building the substitution pattern around a more accommodating starting material. The Sandmeyer reaction, which transforms an amino group into a variety of functional groups (including halogens) via a diazonium salt intermediate, offers superior regiochemical control.

## Proposed Synthetic Workflow

A plausible multi-step synthesis starting from the commercially available 2-amino-5-chlorotoluene is outlined below. This approach strategically installs the substituents in a controlled manner.



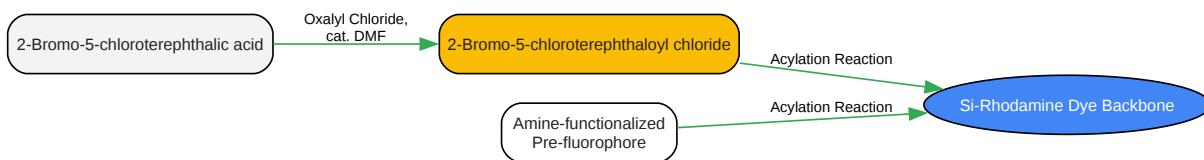
[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **2-bromo-5-chloroterephthalic acid**.

Causality of Experimental Choices:

- **Step 1 (Oxidation):** Starting with 2-amino-5-chlorotoluene allows the existing substituents to direct the chemistry. The methyl group is oxidized to a carboxylic acid using a strong

oxidizing agent like potassium permanganate ( $KMnO_4$ ). The amino group remains, serving as a handle for the next transformation.


- Steps 2 & 3 (Sandmeyer Reaction): This classic transformation is the cornerstone of the strategy. The primary amine is converted to a diazonium salt under cold conditions with sodium nitrite and a strong acid ( $HBr$  is chosen to provide the bromide source). The subsequent addition of a copper(I) bromide ( $CuBr$ ) catalyst cleanly replaces the diazonium group with a bromine atom, yielding 2-bromo-5-chlorobenzoic acid with high regioselectivity.
- Step 4 (Introduction of Second Carboxyl Group): This final stage is the most complex and would require further development. It involves introducing a second carbon functional group para to the existing carboxylic acid. This could be achieved through various methods, such as a Friedel-Crafts acylation or formylation followed by oxidation, although the deactivated nature of the ring makes this a non-trivial step. This proposed route highlights a logical, albeit challenging, pathway that prioritizes control over the final substitution pattern.

## Applications in Drug Development and Materials Science

While broadly classified as a versatile building block for pharmaceuticals and agrochemicals, the most concretely documented application of **2-bromo-5-chloroterephthalic acid** is in the field of materials science, specifically in the synthesis of advanced fluorescent dyes.

### Core Component in Si-Rhodamine Fluorescent Dyes

A key application involves its use as a precursor for novel silicon-rhodamine (Si-rhodamine) fluorescent dyes.<sup>[4]</sup> In this context, the dicarboxylic acid is first converted into a more reactive diacyl chloride. This intermediate is then reacted with other components to construct the complex, rigid backbone of the dye.



[Click to download full resolution via product page](#)

Caption: Workflow for the use of **2-bromo-5-chloroterephthalic acid** in dye synthesis.

Rationale for Use:

- Structural Rigidity: The benzene dicarboxylic acid core provides a rigid scaffold, which is crucial for creating fluorophores with high quantum yields and photostability.
- Bifunctional Reactivity: The two carboxylic acid groups allow for the symmetrical or asymmetrical attachment of two other molecular fragments, enabling the construction of complex dye architectures.
- Tunable Properties: The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for fine-tuning the electronic and photophysical properties (e.g., absorption/emission wavelengths, brightness) of the final dye molecule.

This specific application demonstrates the compound's value in creating sophisticated probes for advanced imaging techniques in biological research. The compound is also categorized as a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs), where its rigid structure and functional groups could be used to build porous materials for gas storage or catalysis.<sup>[5]</sup>

## Experimental Protocols

The following protocols are provided for instructional purposes. The first is a validated procedure from patent literature, while the second is a proposed method based on the synthetic strategy discussed above. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

### Protocol 1: Synthesis of 2-Bromo-5-chloroterephthaloyl chloride (Validated)

This protocol is adapted from a patent describing the synthesis of a fluorescent dye intermediate.<sup>[4]</sup>

Objective: To convert the dicarboxylic acid to the diacyl chloride for subsequent acylation reactions.

Materials:

- **2-Bromo-5-chloroterephthalic acid** (1.0 eq)
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF, 1 drop, catalyst)
- Oxalyl chloride (4.0 eq)
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

- To a mixture of **2-bromo-5-chloroterephthalic acid** (e.g., 500 mg, 1.79 mmol), DCM (10 mL), and THF (5 mL) in a round-bottom flask, add one drop of DMF.
- Stir the suspension at room temperature.
- Add oxalyl chloride (e.g., 626  $\mu$ L, 7.16 mmol) dropwise to the mixture.
- Allow the reaction to stir at room temperature for 1 hour. Gas evolution ( $\text{CO}_2$ , CO, HCl) will be observed.
- Once the reaction is complete (the mixture becomes a clear solution), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
- The resulting solid is the crude 2-bromo-5-chloroterephthaloyl chloride, which can often be used in the next step without further purification.

Trustworthiness: This protocol uses standard, well-established conditions for converting a carboxylic acid to an acid chloride. The use of oxalyl chloride is effective as its byproducts are

gaseous, simplifying workup. The catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier intermediate.

## Safety and Handling

**2-Bromo-5-chloroterephthalic acid** is an organic halogenated compound and should be handled with care.<sup>[3]</sup>

- Irritation: May cause irritation upon contact with skin, eyes, or if ingested.<sup>[3]</sup>
- Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be performed in a chemical fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**2-Bromo-5-chloroterephthalic acid** is a valuable and specialized building block in organic synthesis. While its direct synthesis presents regiochemical hurdles, logical multi-step pathways can provide controlled access to this molecule. Its true utility is demonstrated in its application as a rigid, tunable core for advanced functional materials, most notably high-performance fluorescent dyes. For researchers in drug discovery and materials science, this compound offers a unique combination of functionality and structural integrity, paving the way for the development of novel molecules with tailored properties.

## References

- Fluorescent dye and use thereof. (EP3868838A2).
- 1,4-Benzenedicarboxylic acid, 2-bromo-5-chloro-. ChemBK. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Bromo-5-chloroterephthalic acid; 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | Chemrio [chemrio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. EP3868838A2 - Fluorescent dye and use thereof - Google Patents [patents.google.com]
- 5. 500550-60-7|2-Bromo-5-chloroterephthalic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [2-Bromo-5-chloroterephthalic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267085#2-bromo-5-chloroterephthalic-acid-iupac-name]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)